

"Beatrice" vs. MDMA: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beatrice*

Cat. No.: *B14179921*

[Get Quote](#)

A comprehensive head-to-head comparison of the pharmacological, and toxicological profiles of "**Beatrice**" and 3,4-methylenedioxymethamphetamine (MDMA).

Introduction:

This guide provides a detailed comparative analysis of the novel psychoactive substance reportedly referred to as "**Beatrice**" and the well-characterized compound, 3,4-methylenedioxymethamphetamine (MDMA). While MDMA has been extensively studied, "**Beatrice**" is a more recent and less understood compound, purported to be the N-methylated derivative of the 2C-B phenethylamine, also known as MDB. This document aims to collate the available scientific data on both substances to assist researchers, scientists, and drug development professionals in understanding their relative properties. The information on "**Beatrice**" is limited and warrants further investigation.

Chemical and Physical Properties

A fundamental comparison begins with the chemical structures and basic properties of both molecules.

Property	"Beatrice" (putative MDB)	MDMA
IUPAC Name	(2-(4-bromo-2,5-dimethoxyphenyl)-N-methylethanamine)	(1-(benzo[d]dioxol-5-yl)-N-methylpropan-2-amine)
Chemical Formula	C11H16BrNO2	C11H15NO2
Molar Mass	274.15 g/mol	193.25 g/mol
Chemical Class	Phenethylamine	Substituted Amphetamine
Structure	A substituted phenethylamine, closely related to 2C-B.	A member of the substituted methylenedioxymethamphetamine class.

Pharmacodynamics: Receptor Binding and Neurotransmitter Release

The subjective and physiological effects of psychoactive substances are largely determined by their interactions with neurotransmitter systems.

Receptor Binding Affinities (Ki, nM)

Target	"Beatrice" (Data for related compounds)	MDMA
SERT (Serotonin Transporter)	Data not available for "Beatrice". Related 2C-X compounds show moderate affinity.	High affinity, potent inhibitor of reuptake.
DAT (Dopamine Transporter)	Data not available for "Beatrice".	Moderate affinity, inhibitor of reuptake.
NET (Norepinephrine Transporter)	Data not available for "Beatrice".	Moderate affinity, inhibitor of reuptake.
5-HT2A Receptor	High affinity, agonist activity is characteristic of 2C-X compounds.	Moderate affinity, agonist activity contributes to psychedelic effects.
5-HT2B Receptor	Data not available for "Beatrice".	Moderate affinity, implicated in cardiac valvulopathy with chronic use.
α-Adrenergic Receptors	Data not available for "Beatrice".	Moderate affinity, contributes to cardiovascular effects.

Neurotransmitter Release

Both substances are known to induce the release of monoamine neurotransmitters, a key mechanism underlying their acute effects.

Mechanism	"Beatrice"	MDMA
Serotonin (5-HT) Release	Expected to be a potent releaser, similar to other phenethylamines.	Potent and preferential releaser of serotonin.
Dopamine (DA) Release	Expected to have some releasing activity.	Moderate releaser of dopamine.
Norepinephrine (NE) Release	Expected to have some releasing activity.	Moderate releaser of norepinephrine.

Pharmacokinetics

The onset, duration, and metabolism of a drug are critical parameters for understanding its clinical and toxicological profile.

Parameter	"Beatrice"	MDMA
Route of Administration	Primarily oral.	Primarily oral.
Onset of Action	30 - 90 minutes (anecdotal).	30 - 60 minutes.
Duration of Action	4 - 8 hours (anecdotal).	3 - 6 hours.
Metabolism	Expected to be metabolized by cytochrome P450 enzymes.	Primarily metabolized by CYP2D6 and CYP3A4.
Active Metabolites	Unknown.	MDA (3,4-methylenedioxymethamphetamine) is a major active metabolite.

Experimental Protocols

Receptor Binding Assays:

A standardized protocol for assessing the binding affinity of "Beatrice" and MDMA to various receptors and transporters would involve:

- Membrane Preparation: Homogenization of specific brain regions (e.g., striatum for DAT, prefrontal cortex for SERT and 5-HT2A) or cells expressing the target receptor.
- Radioligand Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound ("Beatrice" or MDMA).
- Separation and Scintillation Counting: Separation of bound and free radioligand via filtration, followed by quantification of radioactivity using a scintillation counter.
- Data Analysis: Calculation of the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.

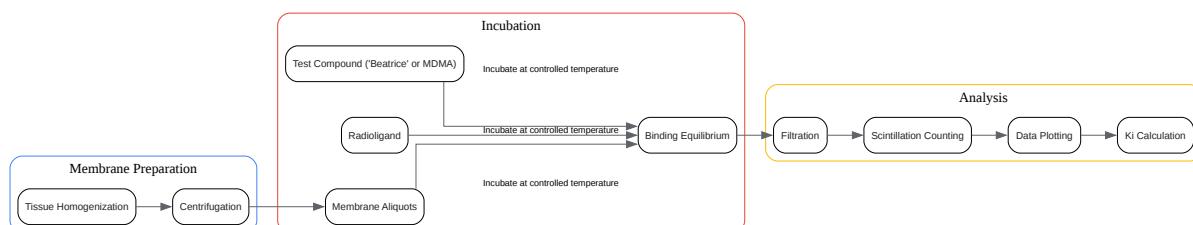
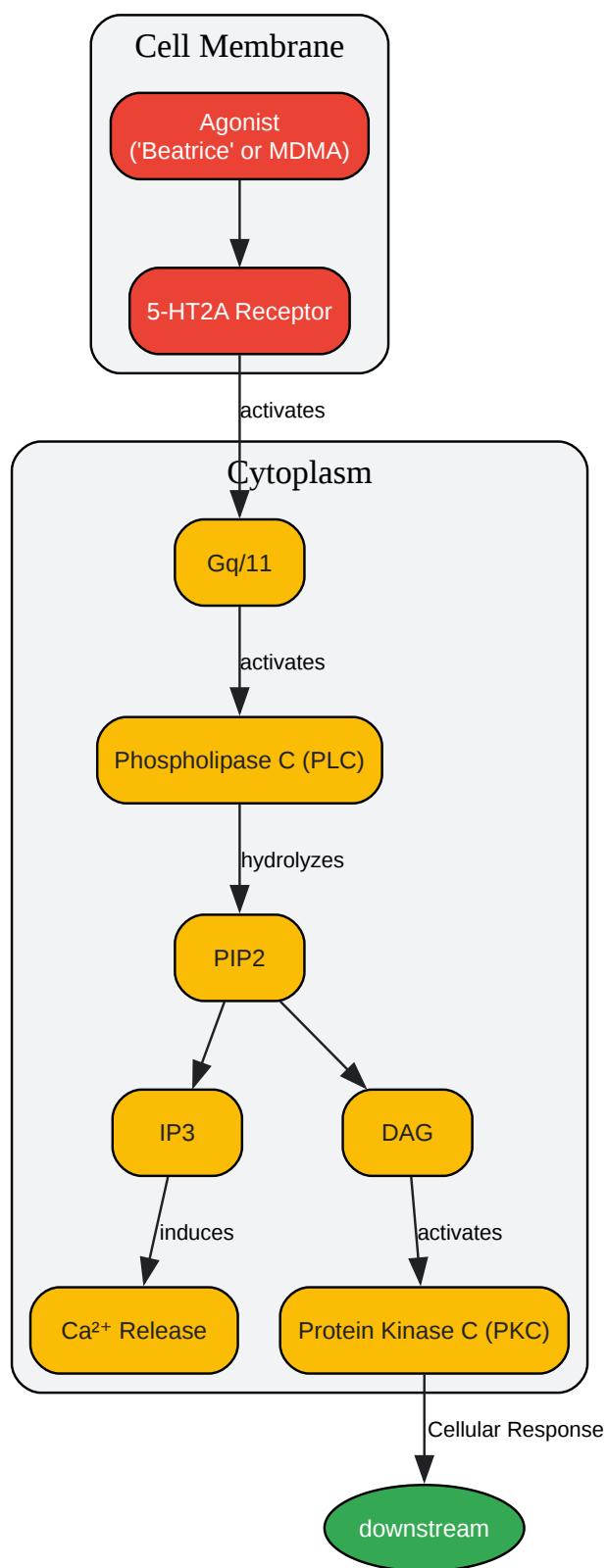


[Click to download full resolution via product page](#)

Figure 1. Workflow for receptor binding affinity determination.

Signaling Pathways

The interaction of these compounds with the 5-HT2A receptor is a key starting point for their psychedelic effects.

[Click to download full resolution via product page](#)

Figure 2. Simplified 5-HT2A receptor signaling cascade.

Conclusion

"**Beatrice**" and MDMA, while both being phenethylamines, are expected to exhibit distinct pharmacological profiles. The limited available information on "**Beatrice**" suggests it likely acts as a potent 5-HT2A agonist, similar to other 2C-X compounds, which would classify it primarily as a psychedelic. MDMA, in contrast, is a potent serotonin releaser with a more complex pharmacological profile that includes stimulant and empathogenic effects. The potential for "**Beatrice**" to have a higher affinity for the 5-HT2A receptor compared to MDMA could translate to a more pronounced psychedelic experience. However, a comprehensive understanding of "**Beatrice**'s" pharmacology, pharmacokinetics, and toxicology requires further rigorous scientific investigation. The data presented here should be considered preliminary and highlights the need for empirical studies to fully characterize this novel compound. Researchers are urged to exercise caution and adhere to all safety and ethical guidelines when investigating such substances.

- To cite this document: BenchChem. ["**Beatrice**" vs. MDMA: A Comparative Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14179921#head-to-head-comparison-of-beatrice-and-mdma\]](https://www.benchchem.com/product/b14179921#head-to-head-comparison-of-beatrice-and-mdma)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com